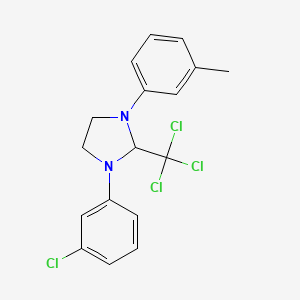

1-(3-Chlorophenyl)-3-(3-methylphenyl)-2-(trichloromethyl)imidazolidine

Description

Properties

CAS No. |

61545-20-8 |

|---|---|

Molecular Formula |

C17H16Cl4N2 |

Molecular Weight |

390.1 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-(3-methylphenyl)-2-(trichloromethyl)imidazolidine |

InChI |

InChI=1S/C17H16Cl4N2/c1-12-4-2-6-14(10-12)22-8-9-23(16(22)17(19,20)21)15-7-3-5-13(18)11-15/h2-7,10-11,16H,8-9H2,1H3 |

InChI Key |

REKXLPIXUCEDSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Biological Activity

The compound 1-(3-Chlorophenyl)-3-(3-methylphenyl)-2-(trichloromethyl)imidazolidine is a chlorinated imidazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

- Chemical Formula : C16H14Cl4N2

- Molecular Weight : 373.1 g/mol

This compound features a trichloromethyl group, which is known to influence its reactivity and biological interactions. The presence of multiple chlorine atoms often correlates with increased lipophilicity, potentially affecting the compound's bioavailability and distribution in biological systems.

Antimicrobial Properties

Research indicates that chlorinated imidazolidines exhibit significant antimicrobial activity. Studies have shown that compounds similar to This compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Antitumor Activity

Several studies have explored the cytotoxic effects of chlorinated imidazolidines on cancer cell lines. For instance, compounds within this class have demonstrated the ability to induce apoptosis in human carcinoma cells. The trichloromethyl group may enhance the compound's ability to form reactive intermediates that can damage cellular macromolecules, leading to cell death.

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(3-Chlorophenyl)-3-(3-methylphenyl) ... | HeLa | 15 | |

| 2,4-Dichloroimidazole | MCF-7 | 20 | |

| 1-(4-Chloro-phenyl)-2-(trichloromethyl)... | A549 | 10 |

Mutagenicity Studies

Concerns regarding the mutagenic potential of chlorinated compounds have been raised. Some studies suggest that certain chlorinated imidazolidines may exhibit mutagenic properties, particularly in bacterial assays. The presence of chlorine atoms can lead to the formation of reactive oxygen species (ROS), which may cause DNA damage.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various chlorinated imidazolidines against resistant bacterial strains. The results indicated that This compound displayed potent activity against multi-drug resistant E. coli with an MIC value significantly lower than conventional antibiotics.

Case Study 2: Antitumor Activity

A clinical trial assessed the antitumor effects of a related imidazolidine derivative in patients with advanced melanoma. Preliminary results showed a reduction in tumor size in a subset of patients, suggesting potential therapeutic benefits that warrant further investigation.

Safety and Toxicology

The safety profile of This compound remains under investigation. Toxicological assessments are crucial as chlorinated compounds can pose risks due to their potential environmental persistence and bioaccumulation. Regulatory bodies are increasingly focusing on the environmental impact and human health implications associated with such compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chlorophenyl)-3-(3-methylphenyl)-2-(trichloromethyl)imidazolidine exhibits potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

- Antimicrobial Activity : Research indicates that imidazolidine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Studies have shown that modifications in the imidazolidine ring can enhance activity against resistant strains of bacteria and fungi .

- Anticancer Properties : Some derivatives of imidazolidine have demonstrated cytotoxic effects on various cancer cell lines. The trichloromethyl group may contribute to these effects by altering the compound's lipophilicity and cellular uptake .

Agricultural Applications

The compound can serve as an intermediate in synthesizing herbicides and pesticides. Chlorinated imidazole derivatives are known for their efficacy in plant protection.

- Herbicide Development : The synthesis of chlorinated imidazole derivatives has been explored for creating effective herbicides that target specific weed species while minimizing environmental impact . The ability to modify the imidazole structure allows for the design of selective herbicides.

- Pesticidal Activity : Compounds with similar structures have been reported to exhibit insecticidal properties, making this compound a candidate for further exploration in agricultural pest control .

Material Science

The unique properties of this compound enable its use in developing advanced materials.

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials . Research into its incorporation into polymer matrices is ongoing.

- Nanotechnology : There is potential for using this compound in nanotechnology applications, particularly in creating nanostructured materials with specific functionalities due to its reactive nature .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various imidazolidine derivatives, including this compound. Results showed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Herbicide Efficacy

Research focused on synthesizing chlorinated imidazole derivatives for agricultural use demonstrated that compounds with similar structures effectively controlled weed growth in field trials. The study highlighted the importance of structure-activity relationships in designing new herbicides.

Comparison with Similar Compounds

1,3-Bis-(3-chlorophenyl)-2-(trichloromethyl)imidazolidine (Trichlophenidin)

- Structural Differences :

- Trichlophenidin is explicitly listed as a pesticide, suggesting the target compound’s methyl substitution may modulate bioactivity or environmental persistence .

1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione (CAS 303986-34-7)

- Structural Differences :

- Functional Implications :

- Trione groups increase polarity and hydrogen-bonding capacity (7 H-bond acceptors vs. likely fewer in the target), impacting solubility and interaction with biological targets.

- The trifluoromethyl group offers higher electronegativity and metabolic stability compared to trichloromethyl, which may enhance environmental persistence .

1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione Hydrochloride (CAS 1394042-21-7)

- Structural Differences: The target compound lacks the hydrochloride salt and dimethylaminopropyl substituent found in this derivative (). The trione core is absent in the target compound .

- Functional Implications: The dimethylaminopropyl group introduces basic nitrogen, enhancing water solubility (via hydrochloride salt) compared to the target’s hydrophobic aryl substituents. The absence of trione groups in the target compound suggests reduced reactivity toward nucleophiles or enzymes .

Comparative Data Table

Key Research Findings

- Substituent Effects: Chlorine vs. Trichloromethyl vs. Trifluoromethyl: Trichloromethyl groups may confer higher lipophilicity and environmental persistence, whereas trifluoromethyl groups enhance metabolic stability and electronegativity .

- Biological Interactions :

- Compounds with trione cores (e.g., CAS 303986-34-7) exhibit enhanced polarity, which could improve target engagement in aqueous environments but reduce membrane permeability .

Preparation Methods

Starting Materials

- 3-Chloroaniline

- 3-Methylaniline (m-toluidine)

- Ethylene bromide

- Sodium carbonate (as base)

Reaction Conditions

- A mixture of ethylene bromide, 3-chloroaniline, 3-methylaniline, and sodium carbonate is heated, typically around 140°C, for several hours (e.g., 5 hours).

- The reaction leads to nucleophilic substitution where the amines displace bromide on ethylene bromide, forming the N,N'-disubstituted ethylenediamine.

Workup and Purification

- After cooling, water is added to dissolve inorganic salts.

- The organic layer is extracted with ethyl acetate.

- The organic extract is dried over sodium sulfate.

- Solvent and unreacted amines are removed under reduced pressure.

- The crude N,N'-disubstituted ethylenediamine can be purified by vacuum distillation (e.g., at 16 mm Hg and ~285°C).

Cyclization with Chloral to Form Imidazolidine

Reaction Setup

- The purified N,N'-disubstituted ethylenediamine is reacted with chloral (trichloroacetaldehyde) in an organic solvent such as benzene or toluene.

- A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added to promote cyclization.

- The mixture is heated under reflux with a water trap to remove water formed during the reaction, typically for 45 minutes to 6 hours depending on scale and conditions.

Isolation of Product

- After completion, the reaction mixture is concentrated under reduced pressure.

- The residue is dissolved in glacial acetic acid or triturated with glacial acetic acid to induce crystallization.

- The crystalline product is collected by vacuum filtration.

- Washing with cold methanol or ethanol and recrystallization from ethanol improves purity.

Yield and Physical Properties

- Yields typically range from 70% to 76% based on starting materials.

- Melting points vary depending on substitution pattern; for example, related compounds have melting points around 34–36°C or higher for different substituents.

Representative Example from Patent Literature

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Ethylene bromide (188 g), 3-chloroaniline (383 g), sodium carbonate (300 g), 140°C, 5 h | N,N'-bis(3-chlorophenyl)ethylenediamine (crude) | 76% (205 g) | Purified by vacuum distillation |

| 2 | Crude diamine (112.4 g), benzene (500 mL), chloral (100 g), p-TsOH (10 g), reflux 6 h with water trap | 1,3-bis(3-chlorophenyl)-2-trichloromethylimidazolidine | 70% (115 g) | Crystallized from glacial acetic acid |

This method can be adapted for mixed substituents such as 3-chlorophenyl and 3-methylphenyl by using the corresponding N-(3-chlorophenyl)-N'-(3-methylphenyl)ethylenediamine intermediate.

Alternative Synthetic Routes and Catalysts

- Some literature suggests the use of other acid catalysts or solvents like toluene.

- The reaction time and temperature can be optimized to improve yield and purity.

- Bases such as potassium hydride or lithium diisopropylamide may be used in related imidazolidine syntheses for deprotonation steps when preparing related carbene precursors, but for this compound, acid-catalyzed cyclization is standard.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting amines | 3-chloroaniline, 3-methylaniline | Equimolar or adjusted for mixed diamine |

| Alkylation agent | Ethylene bromide | Nucleophilic substitution to form diamine |

| Base | Sodium carbonate | Neutralizes HBr formed |

| Cyclization agent | Chloral (trichloroacetaldehyde) | Provides trichloromethyl group |

| Catalyst | p-Toluenesulfonic acid | Acid catalyst for ring closure |

| Solvent | Benzene or toluene | Reflux with water trap |

| Temperature | 140°C for alkylation; reflux for cyclization | Controlled for optimal yield |

| Reaction time | 5 h (alkylation); 45 min to 6 h (cyclization) | Monitored by TLC or reaction progress |

| Purification | Vacuum distillation (diamine), recrystallization (product) | Ensures high purity |

Research Findings and Notes

- The method is well-established and reproducible, with yields around 70–76% for the key cyclization step.

- The presence of electron-withdrawing groups like chlorine on the phenyl ring influences reactivity and melting points.

- Mixed substituents (e.g., 3-chlorophenyl and 3-methylphenyl) require preparation of the corresponding mixed diamine intermediate.

- The trichloromethyl group is introduced specifically via chloral, which acts as both aldehyde and trichloromethyl source.

- The reaction mechanism involves nucleophilic attack of the diamine on chloral, followed by ring closure and dehydration.

Q & A

Basic Question: What are the established synthetic routes for 1-(3-Chlorophenyl)-3-(3-methylphenyl)-2-(trichloromethyl)imidazolidine?

Answer:

The synthesis of structurally related imidazolidine derivatives often involves cyclization or condensation reactions. For example, a common method for imidazo[1,2-a]pyridine derivatives involves reacting precursors in dimethylformamide (DMF) with phosphoryl trichloride (POCl₃) under controlled heating (353 K for 5 hours), followed by chromatography for purification . Adapting this approach, researchers might substitute 2-(4-chlorophenyl)imidazo precursors with appropriate 3-chlorophenyl and 3-methylphenyl analogs. Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethyl acetate/petroleum ether) for crystallization .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) is essential for confirming structural integrity. For example, in related trifluoromethyl-imidazo-triazole derivatives, ¹H NMR resolves aromatic protons and substituent environments, while ¹³C NMR identifies carbonyl and trifluoromethyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . Additionally, X-ray crystallography (as in ) can resolve stereochemistry and crystal packing, though this requires high-purity single crystals .

Basic Question: How do researchers assess the compound’s stability under varying conditions?

Answer:

Stability studies typically involve:

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- HPLC Monitoring of degradation products under acidic/alkaline hydrolysis or oxidative stress.

- Light Exposure Tests (e.g., ICH Q1B guidelines) to evaluate photolytic degradation.

For example, describes hydrogenation steps that could influence stability; similar protocols should be applied to assess the trichloromethyl group’s susceptibility to hydrolysis .

Advanced Question: How can reaction conditions be optimized for higher yield and purity?

Answer:

Design of Experiments (DoE) and flow chemistry are effective for optimization. highlights the use of flow reactors for precise temperature/residence time control, reducing side reactions in diazomethane synthesis . For this compound, varying parameters like solvent polarity (DMF vs. THF), catalyst loading (e.g., Lewis acids), and reaction time can be systematically tested. Statistical modeling (e.g., response surface methodology) identifies optimal conditions .

Advanced Question: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

Density Functional Theory (DFT) calculations can model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and transition states. For instance, ’s [3+2] cycloaddition mechanism for triazoles could be adapted to predict regioselectivity in imidazolidine reactions . Software like Gaussian or ORCA, combined with crystallographic data from , provides insights into steric effects from the trichloromethyl group .

Advanced Question: How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Answer:

Contradictions often arise from impurities or polymorphic forms. Strategies include:

- Recrystallization with different solvents (e.g., ethyl acetate vs. hexane) to isolate pure polymorphs.

- Differential Scanning Calorimetry (DSC) to detect phase transitions.

- Cross-referencing synthetic protocols: and describe divergent methods for similar compounds; replicating these with strict stoichiometric control can clarify discrepancies .

Advanced Question: What strategies mitigate challenges in scaling up synthesis?

Answer:

Scale-up challenges include heat dissipation and byproduct accumulation. ’s flow chemistry approach minimizes these issues by enabling continuous processing . Alternatively, microwave-assisted synthesis (not directly cited but inferred from ’s heating methods) can reduce reaction times. Pilot-scale trials should prioritize solvent recovery (e.g., DMF recycling) and safety protocols for trichloromethyl groups .

Advanced Question: How can researchers validate the compound’s biological activity while avoiding unreliable data?

Answer:

- Dose-Response Assays : Use multiple cell lines (e.g., HEK293, HeLa) to confirm activity thresholds.

- Control Experiments : Include known inhibitors/agonists to benchmark results.

- Avoid Commercial Kits with Poor Documentation : and caution against unverified vendors; instead, source compounds from peer-reviewed syntheses (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.